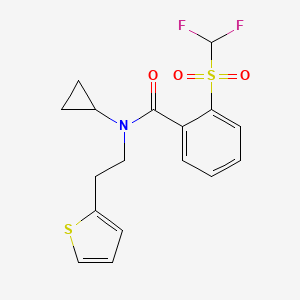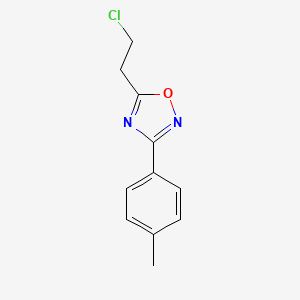![molecular formula C17H18BrNO2S B3016033 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097902-40-2](/img/structure/B3016033.png)
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Characterization
2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide and its derivatives have been the subject of various synthesis and characterization studies. For instance, novel benzamide derivatives have been synthesized through one-pot, multicomponent methods, involving unsymmetrical thioureas and various amines, and characterized by a range of spectroscopic techniques. These compounds have applications in the field of chemical intermediates, showcasing their potential in creating more complex molecular architectures (Hossaini et al., 2017). Additionally, microwave irradiation has been employed as a cleaner, more efficient method for the synthesis of substituted benzamides, further expanding the chemical toolkit available for researchers working with these compounds (Saeed, 2009).
Structural Analysis and Molecular Interactions
Detailed structural analysis, including X-ray crystallography and DFT calculations, has been performed on benzamide derivatives to understand their molecular interactions better. These studies provide insights into the stabilization mechanisms of these compounds, emphasizing the role of hydrogen bonding and π-interactions in their solid-state structures. This knowledge is crucial for designing molecules with tailored properties for specific applications (Saeed et al., 2020).
Antipathogenic Activity
Research has also focused on the antipathogenic properties of thiourea derivatives, including those related to benzamides. These studies have identified significant antibiofilm activities against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Crystal Structure Elucidation
The crystal structures of specific benzamide derivatives have been determined, providing further understanding of their molecular geometry and the types of intermolecular interactions they can engage in. Such information is vital for the development of materials and drugs, where the arrangement of molecules can significantly affect their properties and efficacy (Sharma et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (as per nist chemistry webbook ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-bromo-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c18-14-5-2-1-4-13(14)17(20)19-16(15-6-3-11-22-15)12-7-9-21-10-8-12/h1-6,11-12,16H,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPLZGIIDXFOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3015952.png)
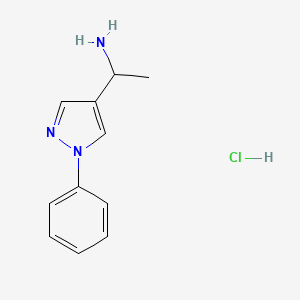
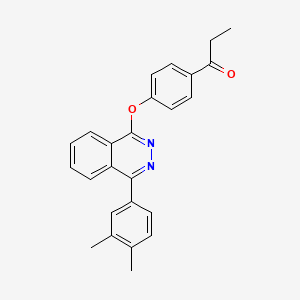
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)
![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)
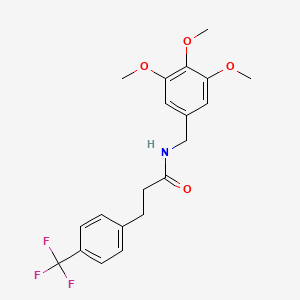
![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)
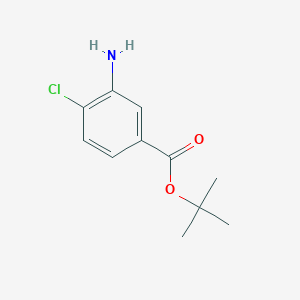
![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)
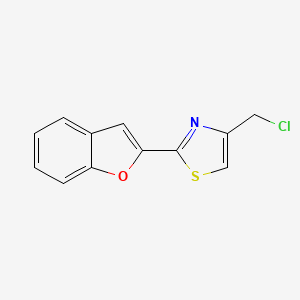
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)
